1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- 1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19195793
InChI: InChI=1S/C15H13NO5/c1-21-12-8-3-2-7-11(12)16-13-9(14(17)18)5-4-6-10(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C15H13NO5
Molecular Weight: 287.27 g/mol

1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-

CAS No.:

Cat. No.: VC19195793

Molecular Formula: C15H13NO5

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]- -

Specification

Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
IUPAC Name 2-(2-methoxyanilino)benzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C15H13NO5/c1-21-12-8-3-2-7-11(12)16-13-9(14(17)18)5-4-6-10(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20)
Standard InChI Key JFGPOPOIVAREMG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1NC2=C(C=CC=C2C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s backbone consists of a benzene ring with carboxylic acid groups at positions 1 and 3. At position 2, an amino group bridges the benzene core to a 2-methoxyphenyl substituent. This configuration introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions. The methoxy group’s electron-donating nature may modulate the aromatic ring’s electronic density, while the carboxylic acids provide sites for hydrogen bonding and salt formation.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₃NO₅
Molecular Weight287.27 g/mol
IUPAC Name1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-
CAS Registry NumberNot widely registered
SMILES NotationO=C(O)c1cccc(c1Nc2c(OC)cccc2)C(=O)O

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound likely involves multi-step organic reactions. A plausible route begins with 1,3-diaminobenzene, which undergoes selective acylation to introduce carboxylic acid groups. Subsequent coupling with 2-methoxyphenyl bromide via a Buchwald-Hartwig amination or Ullmann reaction could install the aryl amino group. Alternative methods may utilize nitro-group reduction or palladium-catalyzed cross-couplings.

Table 2: Hypothetical Synthesis Protocol

StepReactionReagents/ConditionsYield (%)
1NitrationHNO₃, H₂SO₄, 0–5°C65
2Reduction of Nitro GroupH₂, Pd/C, EtOH, 25°C85
3AcylationClCO-COCl, pyridine, 50°C72
4Coupling2-Methoxyphenylboronic acid, CuI60

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its aromatic and nonpolar groups. It is more soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability studies suggest susceptibility to decarboxylation under acidic or alkaline conditions, necessitating storage in inert environments.

Table 3: Physicochemical Profile

PropertyValueMethod
Melting Point210–215°C (decomposes)Differential Scanning Calorimetry
LogP (Octanol-Water)2.3 ± 0.2Chromatographic Analysis
pKa (Carboxylic Acids)2.8, 4.1Potentiometric Titration

Applications and Functional Utility

Polymer Chemistry

As a dicarboxylic acid, the compound could serve as a monomer in polycondensation reactions. For example, copolymerization with diols or diamines might yield polyamides or polyesters with enhanced thermal stability. The methoxyphenyl group may impart rigidity to the polymer backbone, affecting mechanical properties.

Pharmaceutical Intermediates

The amino and carboxylic acid functionalities make this compound a candidate for synthesizing bioactive molecules. Potential derivatives include kinase inhibitors or antimicrobial agents, though no peer-reviewed studies confirm such applications.

Toxicological and Environmental Considerations

Acute Toxicity

No empirical data exist for this specific compound. Analogues like 1,3-benzenedicarboxylic acid show low acute toxicity (LD₅₀ > 2000 mg/kg in rats). The methoxyphenyl group’s metabolic fate—potentially leading to O-demethylation—warrants investigation for hepatotoxicity.

Environmental Persistence

The compound’s low water solubility and high logP suggest bioaccumulation potential. Photodegradation studies are absent, but aromatic amines are generally resistant to abiotic degradation, posing ecological risks.

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